Technical Guide: Scalable Synthesis of (S)-2-amino-2-(4-butoxyphenyl)acetic acid
Technical Guide: Scalable Synthesis of (S)-2-amino-2-(4-butoxyphenyl)acetic acid
Executive Summary & Strategic Analysis
(S)-2-amino-2-(4-butoxyphenyl)acetic acid (also known as (S)-4-n-butoxyphenylglycine) is a non-proteinogenic amino acid. Structurally, it belongs to the arylglycine class, serving as a critical chiral building block for peptidomimetics, semi-synthetic antibiotics (analogous to the hydroxyphenylglycine in Amoxicillin), and specific GPCR ligands.
The introduction of the para-butoxy group adds significant lipophilicity compared to the parent phenylglycine, altering the pharmacokinetic profile (LogP) and solubility of downstream API candidates.
Core Synthetic Challenges
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Enantiocontrol: The benzylic stereocenter is prone to racemization under strongly basic conditions due to the acidity of the
-proton. -
Ether Stability: While the n-butyl ether is relatively robust, harsh acidic hydrolysis (often used in classical Strecker protocols) requires optimization to prevent dealkylation to the phenol.
-
Scalability: Chromatographic separation of enantiomers is cost-prohibitive at scale; therefore, Chemical Resolution or Biocatalysis are the requisite methodologies.
Master Synthetic Pathways
We present two distinct workflows. Route A is the robust, low-cost "workhorse" method suitable for multi-kilogram production. Route B is the "Green" biocatalytic route, offering higher theoretical yields via Dynamic Kinetic Resolution (DKR).
DOT Visualization: Synthetic Decision Matrix
Figure 1: Comparison of Classical Resolution (Route A) vs. Biocatalytic DKR (Route B).
Detailed Protocol: Route A (Classical Strecker + Resolution)
This route is preferred for immediate implementation without the lead time required for enzyme screening. It relies on the fractional crystallization of diastereomeric salts.
Phase 1: Synthesis of Racemic Aminonitrile
Reaction: 4-butoxybenzaldehyde + NaCN + NH₄Cl
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Setup: Charge a reactor with 4-butoxybenzaldehyde (1.0 eq) and Methanol (3 vol).
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Reagent Addition: Add Ammonium Chloride (1.1 eq) dissolved in minimal water.
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Cyanation: Slowly add Sodium Cyanide (1.1 eq) solution at 0–5°C. Caution: HCN evolution risk. Maintain pH >9.
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Reaction: Stir at ambient temperature for 4–6 hours. Monitor consumption of aldehyde via HPLC.
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Workup: Quench with water (5 vol). Extract with Ethyl Acetate.[1] The aminonitrile is often unstable; proceed immediately to hydrolysis.
Phase 2: Hydrolysis to Racemic Amino Acid
Reaction: Aminonitrile + HCl
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Hydrolysis: Suspend the crude aminonitrile in 6M HCl (5 vol).
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Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
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Critical Control Point: Monitor the integrity of the butyl ether. If phenol impurities (>1%) appear, reduce temperature to 80°C and extend time.
-
-
Isolation: Cool to 0°C. Adjust pH to the isoelectric point (approx. pH 6.0–6.5) using 50% NaOH. The racemic amino acid will precipitate as a white solid.
-
Filtration: Filter and wash with cold water/acetone to remove salts.
Phase 3: Optical Resolution (The Key Step)
Principle: Formation of a diastereomeric salt with a chiral acid, followed by fractional crystallization.
Reagents:
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Substrate: Racemic 2-amino-2-(4-butoxyphenyl)acetic acid.
-
Resolving Agent: L-(+)-Tartaric Acid (or (+)-10-Camphorsulfonic acid).
Protocol:
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Salt Formation: Suspend racemic amino acid (1.0 eq) and L-(+)-Tartaric acid (1.0 eq) in water/ethanol (ratio 1:1).
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Dissolution: Heat to near boiling until a clear solution is obtained.
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Crystallization: Cool slowly (10°C/hour) to room temperature, then to 5°C. The (S)-amine/L-tartrate salt is typically less soluble and will crystallize first.
-
Recrystallization: Filter the crystals. If Chiral HPLC indicates <98% ee, recrystallize from water/ethanol.
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Liberation: Suspend the pure salt in water. Add 1M NaOH dropwise to pH 6.5. The free (S)-amino acid precipitates.
-
Drying: Vacuum dry at 45°C.
Detailed Protocol: Route B (Enzymatic Hydantoinase)
This route is superior for "Green Chemistry" metrics as it converts the unwanted (R)-isomer into the (S)-product in situ (Dynamic Kinetic Resolution), theoretically achieving 100% yield.
Workflow Logic
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Bucherer-Bergs Reaction: Aldehyde
5-(4-butoxyphenyl)hydantoin. -
Enzymatic Hydrolysis: The hydantoin ring is opened selectively.
-
Enzyme 1:D-Hydantoinase (opens the ring to N-carbamoyl amino acid). Note: Most commercial hydantoinases are D-selective. If (S) is required, one typically uses an L-Hydantoinase or uses D-Hydantoinase to clear the (R) isomer and hydrolyze the remaining chemical, but modern "Hydantoinase Process" kits (e.g., from Codexis or Evoxx) often offer L-selective variants.
-
Alternative: Use L-Amino Acid Acylase on the N-acetyl derivative (see below).
-
Since L-selective hydantoinases are rarer, the Acylase I (Aspergillus melleus) route is the industry standard for S-amino acids.
Protocol: Acylase I Kinetic Resolution
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Acetylation: Treat racemic amino acid with Acetic Anhydride/NaOH to form N-acetyl-DL-4-butoxyphenylglycine .
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl substrate in water (pH 7.5, adjusted with LiOH/NH₄OH).
-
Add Acylase I (Aspergillus melleus) (approx 1000 U/g substrate) and 1mM CoCl₂ (cofactor).
-
Incubate at 37°C.
-
-
Selectivity: The enzyme selectively hydrolyzes the (S)-N-acetyl group to the free (S)-amino acid. The (R)-N-acetyl derivative remains unreacted.
-
Separation: Acidify to pH 1. The (R)-N-acetyl compound precipitates or is extracted into EtOAc.[2] The (S)-amino acid remains in the aqueous phase (protonated).
-
Isolation: Neutralize the aqueous phase to pH 6.5 to precipitate pure (S)-2-amino-2-(4-butoxyphenyl)acetic acid.
Analytical Specifications & Quality Control
Data must be validated against the following specifications to ensure suitability for pharmaceutical applications.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, ACN/Water/TFA |
| Enantiomeric Excess (ee) | > 99.0% | Chiralpak ZWIX(+) or Crownpak CR(+) |
| Loss on Drying | < 0.5% | Gravimetric (105°C) |
| Specific Rotation | Polarimetry (Reference value for HPG analogs) | |
| Residual Solvents | < ICH Limits | GC-Headspace |
Analytical Method: Chiral HPLC
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Column: Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm).
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Mobile Phase: MeOH/ACN/H₂O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.
-
Detection: UV @ 230 nm (Absorption of the benzoyl/phenyl moiety).
-
Rationale: Zwitterionic chiral stationary phases are ideal for underivatized amino acids.
Critical Process Parameters (CPPs)
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pH Control during Resolution: The solubility difference between the diastereomeric salts is highly pH-dependent. During the "Liberation" step, overshooting pH > 7.5 can cause racemization of the phenylglycine center.
-
Ether Hydrolysis: In Route A (Step 2), prolonged exposure to boiling 6M HCl can cleave the n-butyl ether to the phenol.
-
Mitigation: Use HBr/Acetic Acid if HCl is too harsh, or strictly limit reaction time to 4 hours and monitor by HPLC.
-
-
Racemization Recycling: In the Acylase route, the unreacted (R)-N-acetyl derivative can be racemized by heating with acetic anhydride (forming an azlactone intermediate) and recycled back into the enzymatic step, increasing overall yield.
References
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Ingersoll, A. W., & Adams, R. (1922).[3] "Phenylglycine."[3][4] Journal of the American Chemical Society. 44(12), 2930–2933. Link
-
Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews. 92(5), 889–917. Link
- Ager, D. J., & Fotheringham, I. G. (2001). "Methods for the Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development.
-
Chinoin Gyogyszer. (1975). "Process for the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid." US Patent 3,890,379.[2] (Foundational patent for resolution of alkoxyphenylglycines). Link
-
Vertex Pharmaceuticals. (2010). "Preparation of (S)-2-aminobutyric acid and analogs via Acylase Bio-resolution." WO2010019469A2. (Describes the Acylase I protocol for amino acids). Link
Sources
- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 2. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
